molecular formula C22H26O8 B1614455 Syringaresinol CAS No. 21453-71-4

Syringaresinol

Cat. No. B1614455
CAS RN: 21453-71-4
M. Wt: 418.4 g/mol
InChI Key: KOWMJRJXZMEZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syringaresinol is a lignan that is 7,9':7',9-diepoxylignane substituted by hydroxy groups at positions 4 and 4' and methoxy groups at positions 3, 3', 5 and 5' respectively. It has a role as a plant metabolite. It is a lignan, a polyphenol, an aromatic ether, a furofuran and a polyether.
Lirioresinol a, also known as syringa-resinol or S(8-8)S, belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Lirioresinol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lirioresinol a is primarily located in the cytoplasm. Lirioresinol a can be converted into buddlenol C. Outside of the human body, lirioresinol a can be found in alcoholic beverages and herbs and spices. This makes lirioresinol a a potential biomarker for the consumption of these food products.

Scientific Research Applications

Cardioprotective Effects

Syringaresinol has been studied for its protective effects against diabetic cardiomyopathy. Research by Li et al. (2020) demonstrated that syringaresinol improved cardiac dysfunction and prevented cardiac hypertrophy and fibrosis in type 1 diabetic mice. This was achieved by suppressing macrophage infiltration, oxidative stress, and modulating the Keap1/Nrf2 and TGF-β/Smad signaling pathways.

Anti-Cancer Properties

Syringaresinol has shown potential in inhibiting cancer cell proliferation. A study by Park et al. (2008) found that syringaresinol induced G1 arrest and apoptosis in human promyelocytic leukemia cells. This was mediated through the modulation of cyclin-dependent kinases, cyclins, and cyclin-dependent kinase inhibitors.

Renewable Poly(hydroxy)urethanes Synthesis

Syringaresinol is proposed as an alternative to bisphenol-A (BPA) in the synthesis of Non-Isocyanate PolyUrethanes (NIPUs). The study by Janvier et al. (2017) highlighted the application of syringaresinol in producing polyhydroxyurethanes with high molar mass and excellent thermal stabilities.

Neuroprotective and Neuromodulating Effects

Syringaresinol promotes neuronal differentiation and has neuroprotective properties. Research by Yamazaki et al. (1994) and Cho et al. (2018) demonstrated its effect in promoting neurite outgrowth and suppressing excitatory synaptic transmission, respectively.

Modulation of Gut Microbiota and Immunosenescence

Syringaresinol may have a role in modulating the gut microbiota and delaying immunosenescence. A study by Cho et al. (2016) found that syringaresinol treatment in middle-aged mice delayed immunosenescence by enhancing T cell numbers and modulating gut microbiota composition.

properties

IUPAC Name

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMJRJXZMEZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Syringaresinol

CAS RN

1177-14-6, 21453-71-4
Record name 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lirioresinol A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038928
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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